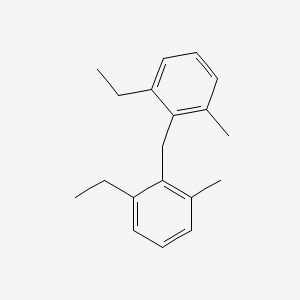
1,1'-Methylenebis(2-ethyl-6-methylbenzene)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-Methylenebis(2-ethyl-6-methylbenzene) is an organic compound that belongs to the class of aromatic hydrocarbons It is characterized by two benzene rings connected by a methylene bridge, with each benzene ring substituted by an ethyl and a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Methylenebis(2-ethyl-6-methylbenzene) typically involves the reaction of 2-ethyl-6-methylbenzyl chloride with formaldehyde in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds through the formation of a benzylic carbocation intermediate, which then reacts with formaldehyde to form the methylene bridge.
Industrial Production Methods
In industrial settings, the production of 1,1’-Methylenebis(2-ethyl-6-methylbenzene) can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-Methylenebis(2-ethyl-6-methylbenzene) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically used.
Substitution: Reagents like bromine, chlorine, or nitrating agents can be used under acidic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated or nitrated derivatives, depending on the substituent introduced.
Applications De Recherche Scientifique
1,1’-Methylenebis(2-ethyl-6-methylbenzene) has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1,1’-Methylenebis(2-ethyl-6-methylbenzene) involves its interaction with various molecular targets. The compound can participate in electrophilic aromatic substitution reactions, where the benzene rings act as nucleophiles and react with electrophiles. The methylene bridge provides structural stability and influences the reactivity of the benzene rings.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1’-Methylenebis(2-methylbenzene): Similar structure but lacks the ethyl groups.
1,1’-Methylenebis(4-methylbenzene): Similar structure with methyl groups in different positions.
1,1’-Methylenebis(2,4-dimethylbenzene): Contains additional methyl groups on the benzene rings.
Uniqueness
1,1’-Methylenebis(2-ethyl-6-methylbenzene) is unique due to the presence of both ethyl and methyl groups on the benzene rings, which can influence its chemical reactivity and physical properties
Propriétés
Numéro CAS |
106976-39-0 |
|---|---|
Formule moléculaire |
C19H24 |
Poids moléculaire |
252.4 g/mol |
Nom IUPAC |
1-ethyl-2-[(2-ethyl-6-methylphenyl)methyl]-3-methylbenzene |
InChI |
InChI=1S/C19H24/c1-5-16-11-7-9-14(3)18(16)13-19-15(4)10-8-12-17(19)6-2/h7-12H,5-6,13H2,1-4H3 |
Clé InChI |
UNLXSXMBLRNZLC-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC=CC(=C1CC2=C(C=CC=C2CC)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





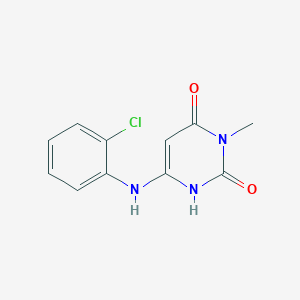
![2-{[(Quinolin-2-yl)methoxy]carbonyl}benzoate](/img/structure/B14319596.png)
![Piperazine, 1-[(4-oxo-4H-1-benzopyran-2-yl)carbonyl]-4-(phenylmethyl)-](/img/structure/B14319599.png)

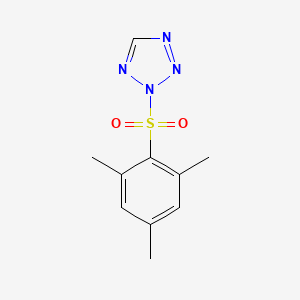
![8,8'-(1,2-Phenylene)bis(1,5-diazabicyclo[3.2.1]octane)](/img/structure/B14319616.png)
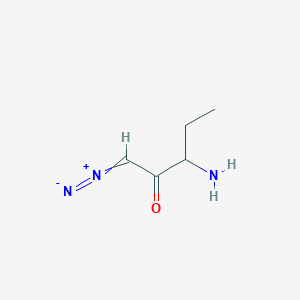
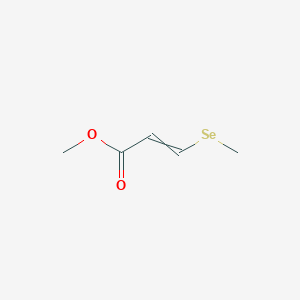
![4-[(4-Methylphenyl)sulfanyl]benzonitrile](/img/structure/B14319626.png)
![3-[2-(4-Methylphenyl)ethenyl]bicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B14319638.png)

